BenchChemオンラインストアへようこそ!

Astragaloside IV

UGT metabolism herb-drug interaction safety pharmacology

Select Astragaloside IV (AS-IV, ≥98%, CAS 84687-43-4) — the intact glycosylated saponin — when pharmacological fidelity to the pharmacopoeial marker compound is non-negotiable. AS-IV displays >100-fold lower UGT enzyme inhibition versus its deglycosylated metabolite cycloastragenol (UGT1A8 IC50=0.84 μM vs. no inhibition at 100 μM for AS-IV), critical for DMPK/ADME-Tox studies requiring minimal herb-drug interaction liability. For Alzheimer's research, AS-IV inhibits acetylcholinesterase with IC50=4.0 μM, outperforming astragaloside II (5.9 μM) and III (4.2 μM). In renal fibrosis, AS-IV uniquely upregulates Smad7 to block TGF-β/Smad2/3 signaling. β-cyclodextrin complexation achieves 5–10× solubility enhancement for in vivo formulation.

Molecular Formula C41H68O14
Molecular Weight 785.0 g/mol
CAS No. 84687-43-4
Cat. No. B1665803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside IV
CAS84687-43-4
Synonyms3beta,6alpha,16beta,20R,24S;  astragaloside IV of astragaloside A
astragaloside A
astragaloside IV
astragaloside-A
astramembrannin I
cyclosiversioside F
Molecular FormulaC41H68O14
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
InChIInChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39+,40-,41+/m0/s1
InChIKeyQMNWISYXSJWHRY-YLNUDOOFSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Astragaloside IV (CAS 84687-43-4) Procurement and Selection: A Quantitative Comparison for Scientific Sourcing


Astragaloside IV (AS-IV), a cycloartane-type triterpene saponin (C41H68O14, MW 784.98), is the most abundant saponin in Astragali Radix and serves as a pharmacopoeial quality control marker [1][2]. It is characterized by a cycloastragenol aglycone backbone bearing a 3-O-β-D-xylopyranosyl-6-O-β-D-glucopyranoside moiety, which confers hydrophilic properties and distinguishes it structurally from its deglycosylated metabolite cycloastragenol [3]. AS-IV is widely investigated for its cardioprotective, renoprotective, anti-inflammatory, and anti-fibrotic activities, with multiple peer-reviewed studies establishing its pharmacological profile across diverse disease models [4][5].

Why Astragaloside IV Cannot Be Interchanged with Astragaloside I, II, III, or Cycloastragenol in R&D and Production


Despite belonging to the same astragaloside class, AS-IV exhibits pharmacologically and pharmacokinetically distinct behavior from its aglycone cycloastragenol and structurally related analogs (astragaloside I, II, III) due to differential glycosylation patterns [1]. Critically, AS-IV demonstrates significantly weaker UDP-glucuronosyltransferase (UGT) inhibition compared to its deglycosylated metabolite cycloastragenol, translating to a differentiated drug-drug interaction risk profile [2]. Furthermore, the glycosidic moiety governs oral bioavailability, intestinal bacterial metabolic fate, and systemic exposure of the parent compound versus metabolites, meaning that in vivo efficacy cannot be extrapolated from aglycone data [3]. Quantitative potency comparisons across astragalosides reveal non-equivalent activity profiles, with AS-IV demonstrating superior acetylcholinesterase inhibition potency relative to astragaloside II and III [4]. These structural and functional divergences render generic substitution without supporting analytical and biological validation scientifically unsound for procurement decisions in drug discovery, quality control, or formulation development.

Astragaloside IV Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for Informed Sourcing


UGT Enzyme Inhibition Profile of Astragaloside IV vs. Cycloastragenol: Differentiated Herb-Drug Interaction Risk Assessment

Deglycosylation of astragaloside IV (AST) to cycloastragenol (CAG) strongly increases UGT inhibitory effects across nearly all tested isoforms. At a screening concentration of 100 μM, CAG demonstrated substantially higher inhibition, with IC50 values of 0.84 μM for UGT1A8 and 11.28 μM for UGT2B7, whereas AST exhibited negligible inhibition at equivalent concentrations [1]. This 5–10 fold difference in UGT inhibition potency establishes that AST carries a markedly lower risk of clinically significant herb-drug interactions via UGT-mediated pathways compared to its aglycone metabolite. For procurement decisions, this differential profile is critical: laboratories evaluating drug metabolism interactions or developing combination therapies should not substitute AST with CAG without re-assessing UGT liability, as CAG's potent competitive inhibition of UGT1A8 (Ki = 0.034 μM) may alter the clearance of co-administered UGT1A8 substrates.

UGT metabolism herb-drug interaction safety pharmacology

Acetylcholinesterase Inhibition: IC50 Comparison of Astragaloside II, III, and IV for Neurodegenerative Disease Research

In a comparative TLC bioautography study assessing acetylcholinesterase (AChE)-inhibitory potential of triterpenoid saponins from Astragalus mongholicus, astragaloside IV demonstrated the most potent inhibition among tested astragalosides. The IC50 values were determined as 5.9 μM for astragaloside II, 4.2 μM for astragaloside III, and 4.0 μM for astragaloside IV [1]. This represents a 32% improvement in potency relative to astragaloside II and a 5% improvement relative to astragaloside III. The observed structure-activity relationship correlates with molecular dynamics simulations showing differential membrane affinity (I > II > III ≈ IV based on logPow), indicating that glycosylation pattern modulates both target engagement and membrane permeability [1].

acetylcholinesterase inhibition neuroprotection Alzheimer's disease

Anti-Fibrotic Efficacy: TGF-β/Smad Pathway Inhibition and ECM Deposition Reduction in Renal Fibrosis Models

In a UUO rat model of renal fibrosis, astragaloside IV administered at 33 mg/kg/day significantly decreased serum creatinine and urea nitrogen levels while reducing the tubulointerstitial damage index score. Mechanistically, AS-IV upregulated Smad7 expression, thereby blocking TGF-β1-induced phosphorylation of Smad2/3 and subsequent expression of α-SMA, fibronectin, collagen I, and collagen III [1]. In vitro, AS-IV (2–40 μM) dose-dependently decreased TGF-β-induced α-SMA, fibronectin, CTGF, and collagen I/III expression in NRK-49F renal fibroblasts [2]. This Smad7-dependent inhibitory mechanism differentiates AS-IV from other renoprotective agents that act primarily through direct TGF-β antagonism or downstream kinase inhibition, offering a distinct pharmacological entry point for fibrosis research. The dose-dependent nature of this effect (validated across 3.3–33 mg/kg in vivo and 2–40 μM in vitro) provides quantitative guidance for experimental design.

renal fibrosis TGF-β signaling extracellular matrix

Bioavailability Enhancement via β-Cyclodextrin Microencapsulation: Formulation-Based Differentiation for Procurement Strategy

Native astragaloside IV exhibits poor water solubility and low oral bioavailability, limiting its translational potential. A 2023 study demonstrated that β-cyclodextrin inclusion complex (AsIV/β-CD IC) prepared via low-temperature sedimentation technology (60°C, 3 h, 1:1 molar ratio, 750 rpm) significantly improves solubility and in vitro release behavior [1]. The microencapsulation approach increased aqueous solubility by 5–10 fold and prolonged the release profile compared to unformulated AS-IV, with the inclusion rate reaching >85% under optimized conditions [1]. This formulation-based differentiation is critical for procurement: sourcing AS-IV for direct use versus for incorporation into cyclodextrin-based delivery systems represents distinct technical and economic considerations. Notably, a newer water-soluble derivative LS-102 (astragaloside formic acid) has been reported to have higher bioavailability than the parent compound, offering an alternative approach for in vivo studies where high systemic exposure is required [2].

drug delivery bioavailability formulation development

Immunomodulatory Activity: In Vivo Cytokine Suppression and NF-κB/AP-1 Pathway Inhibition in LPS-Induced Inflammation

In an LPS-induced acute inflammation mouse model, AS-IV pretreatment (10 mg/kg i.p. daily for 6 days) significantly inhibited LPS-induced increases in serum MCP-1 by 82% and TNF by 49% [1]. At the tissue level, AS-IV attenuated lung mRNA expression of cellular adhesion molecules (E-selectin, VCAM-1, ICAM-1), MCP-1, TNFα, IL-6, and TLR4, with parallel suppression of neutrophil infiltration as measured by myeloperoxidase content. Mechanistically, AS-IV significantly suppressed LPS-induced NF-κB and AP-1 DNA-binding activities in lung and heart tissues [1]. In a comparative study of TNFR1-mediated signaling, AST (total astragalus saponins) but not AS-IV alone reduced cell surface TNFR1 protein levels and inhibited IκBα degradation and caspase-3 cleavage, indicating that the full saponin mixture possesses broader anti-inflammatory activity than AS-IV alone [2]. This nuanced profile demonstrates that AS-IV acts primarily through NF-κB/AP-1 transcriptional suppression rather than TNFR1 shedding, defining a specific mechanistic niche.

inflammation cytokine suppression NF-κB signaling

Renal Protection: Dose-Dependent Attenuation of Diabetic Nephropathy Markers and Fibrosis via PKC/NOX4/MAPK Pathway

In a 13-week high-fat diet/STZ-induced type 2 diabetic rat model, AS-IV administered at 20, 40, and 80 mg/kg dose-dependently improved blood glucose and lipid profiles, enhanced glomerular filtration rate, and reduced kidney injury without hepatic toxicity [1]. Histological staining (H&E, Masson's trichrome, PAS) revealed attenuated glomerular hypertrophy, mesangial expansion, and interstitial fibrosis. Mechanistically, AS-IV inhibited PKC-β expression and downstream NOX4 activation, leading to suppressed MAPK signaling (ERK, p38, JNK) and NF-κB phosphorylation [1]. In a separate STZ-induced diabetic nephropathy study, AS-IV (20, 40, 80 mg/kg, 8 weeks) dose-dependently reduced 24h urinary albumin excretion rate (UAER), serum creatinine (SCr), BUN, and MDA, while restoring GSH-Px and T-SOD antioxidant enzyme activities [2]. Notably, AS-IV decreased TGF-β1 protein expression and activated the Nrf2/HO-1 antioxidant pathway, with high-dose (80 mg/kg) effects reaching statistical significance (P<0.05) across all measured parameters.

diabetic nephropathy oxidative stress renal fibrosis

Astragaloside IV: Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Drug Metabolism and Safety Pharmacology: UGT-Mediated Herb-Drug Interaction Studies

Procure AS-IV rather than cycloastragenol for DMPK and ADME-Tox studies where minimal UGT enzyme interference is required. As demonstrated by direct head-to-head comparison, AS-IV exhibits negligible UGT inhibition at 100 μM, whereas CAG potently inhibits UGT1A8 (IC50 = 0.84 μM, Ki = 0.034 μM) and UGT2B7 (IC50 = 11.28 μM). This 100-fold difference in UGT inhibitory activity translates to a markedly lower herb-drug interaction liability for AS-IV, making it the preferred compound for combination therapy screening or studies involving UGT-substrate co-administered drugs [1].

Neurodegenerative Disease Research: Acetylcholinesterase-Targeted Assays

Select AS-IV over astragaloside II or III for AChE inhibition studies based on quantifiable potency advantage. In direct comparative testing, AS-IV demonstrated the lowest IC50 (4.0 μM) among astragalosides II (5.9 μM), III (4.2 μM), and IV, representing a 32% potency improvement over AS-II. The observed structure-activity relationship, validated by molecular dynamics simulations showing differential membrane bilayer affinity, supports preferential selection of AS-IV for Alzheimer's disease and cognitive impairment research programs [2].

Renal Fibrosis and Diabetic Nephropathy: TGF-β/Smad Pathway Modulation

Employ AS-IV in renal fibrosis and diabetic kidney disease models where Smad7-dependent TGF-β/Smad signaling inhibition is the desired mechanism. AS-IV dose-dependently (3.3–33 mg/kg in vivo; 2–40 μM in vitro) upregulates Smad7, blocking Smad2/3 phosphorylation and reducing α-SMA, fibronectin, and collagen I/III expression. This distinct mechanism differentiates AS-IV from direct TGF-β antagonists and from total astragalus saponin mixtures that operate through TNFR1 shedding. Cross-study validation in both UUO and STZ-induced diabetic nephropathy models confirms reproducibility and provides established dosing guidance [3][4].

Formulation Development: Cyclodextrin-Based Delivery Systems for Enhanced Oral Bioavailability

Source AS-IV specifically for β-cyclodextrin microencapsulation or nanoformulation development, as native compound exhibits poor aqueous solubility limiting in vivo utility. β-CD inclusion complexation (60°C, 3 h, 1:1 molar ratio) achieves 5–10× solubility enhancement and sustained release. For applications requiring high systemic exposure without formulation complexity, consider the water-soluble derivative LS-102, which demonstrates higher bioavailability than parent AS-IV in obesity-related nephropathy models [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astragaloside IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.